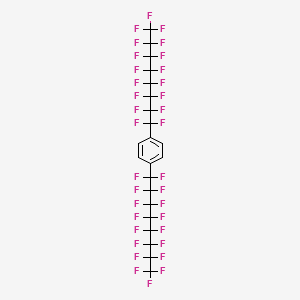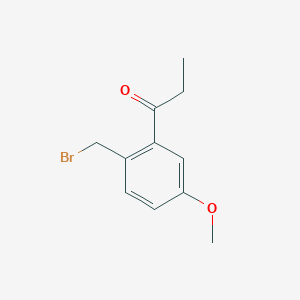
(R)-Boroalg(+)-pinanediol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-BoroAlg(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroAlg(+)-Pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives. The process often includes the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved. Common methods include:
Hydroboration: This involves the addition of borane to alkenes, followed by oxidation to form the boronic acid derivative.
Suzuki Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of ®-BoroAlg(+)-Pinanediol-hydrochloride is scaled up using continuous flow reactors. This allows for precise control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-BoroAlg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include boronic acids, borates, and boranes, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
®-BoroAlg(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of boron neutron capture therapy agents, which are used to treat certain types of cancer.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-BoroAlg(+)-Pinanediol-hydrochloride involves the formation of boron-carbon bonds. The boronic acid group interacts with various molecular targets, including enzymes and receptors, to exert its effects. The compound can also participate in catalytic cycles, facilitating the formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-BoroAlg(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroAlg(+)-Pinanediol-hydrochloride, with similar reactivity but different stereochemistry.
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but different applications.
Methylboronic Acid: Another boronic acid derivative with similar reactivity but different molecular structure.
Uniqueness
®-BoroAlg(+)-Pinanediol-hydrochloride is unique due to its chiral nature, which allows for the formation of enantiomerically pure products. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds.
Propriétés
Formule moléculaire |
C14H25BClNO2 |
|---|---|
Poids moléculaire |
285.62 g/mol |
Nom IUPAC |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h5,9-12H,1,6-8,16H2,2-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
Clé InChI |
CHFNOPSAXRAGSD-QGRIBYALSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC=C)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



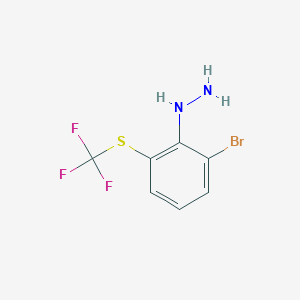
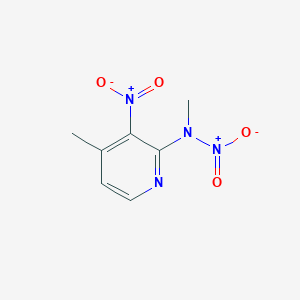
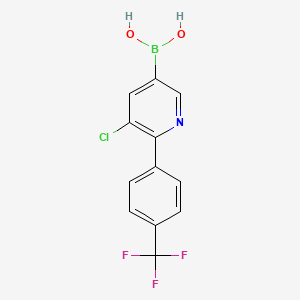
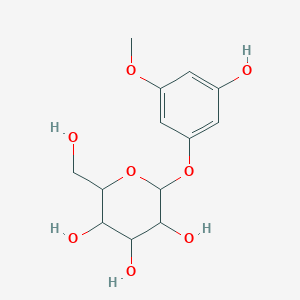

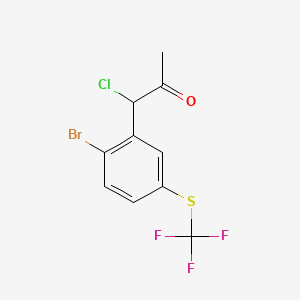
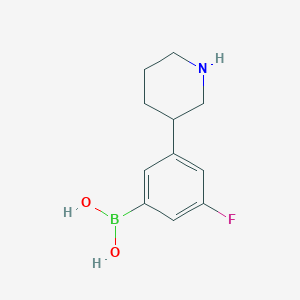
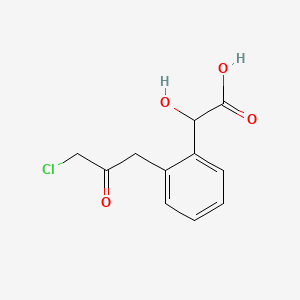

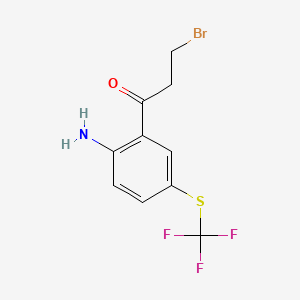
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
